

In Vitro Assays for Measuring Jjj1 Chaperone Activity: Application Notes and Protocols

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Compound of Interest

Compound Name: Jj1

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Introduction

Jjj1 is a cytosolic J-domain protein (JDP) in *Saccharomyces cerevisiae* that functions as a co-chaperone for the Hsp70 chaperone, Ssa1. J-domain proteins are crucial for the activity of Hsp70s, as they stimulate the ATPase activity of Hsp70, which in turn regulates the binding and release of substrate proteins.[1] The **Jjj1**-Ssa1 chaperone machinery plays a key role in the biogenesis of the 60S ribosomal subunit.[2][3] This document provides detailed application notes and protocols for three common in vitro assays to measure the chaperone activity of **Jjj1**: an ATPase activity assay, a luciferase refolding assay, and a citrate synthase aggregation assay.

Key Assays for Jjj1 Chaperone Activity

The chaperone activity of **Jjj1** can be assessed through its ability to stimulate the ATPase activity of its Hsp70 partner, Ssa1, and its capacity to facilitate the refolding of denatured proteins and prevent protein aggregation in conjunction with Ssa1.

ATPase Activity Assay

This assay directly measures the co-chaperone function of **Jjj1** by quantifying its ability to stimulate the inherent ATPase activity of Ssa1. The hydrolysis of ATP by Ssa1 is a critical step

in the chaperone cycle, and its stimulation by Jjj1 is a direct measure of their functional interaction.

Data Presentation

Jjj1:Ssa1 Molar Ratio	Fold Stimulation of Ssa1 ATPase Activity	Reference
0.1:1	5-fold	[4]
0.5:1	17-fold	[4]

Experimental Protocol: Radioactive Filter-Binding Assay

This protocol is adapted from methods used to measure the ATPase activity of Hsp70s stimulated by J-proteins.[\[4\]](#)

Materials:

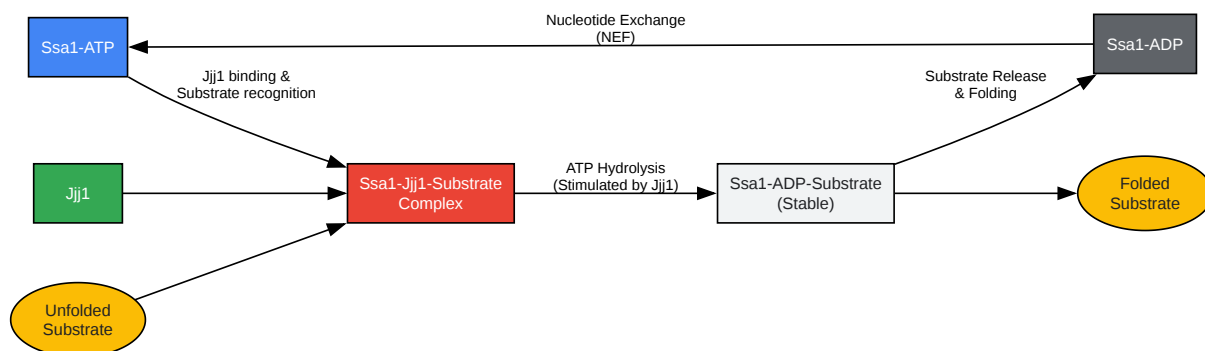
- Purified Jjj1 protein
- Purified Ssa1 protein
- $[\gamma\text{-}^{32}\text{P}]\text{ATP}$
- Assay Buffer: 25 mM HEPES-KOH (pH 7.6), 100 mM KCl, 11 mM $\text{Mg}(\text{OAc})_2$, 20 mM DTT
- Wash Buffer: 25 mM HEPES-KOH (pH 7.6), 100 mM KCl, 11 mM $\text{Mg}(\text{OAc})_2$
- Nitrocellulose filters (0.45 μm)
- Scintillation fluid and counter

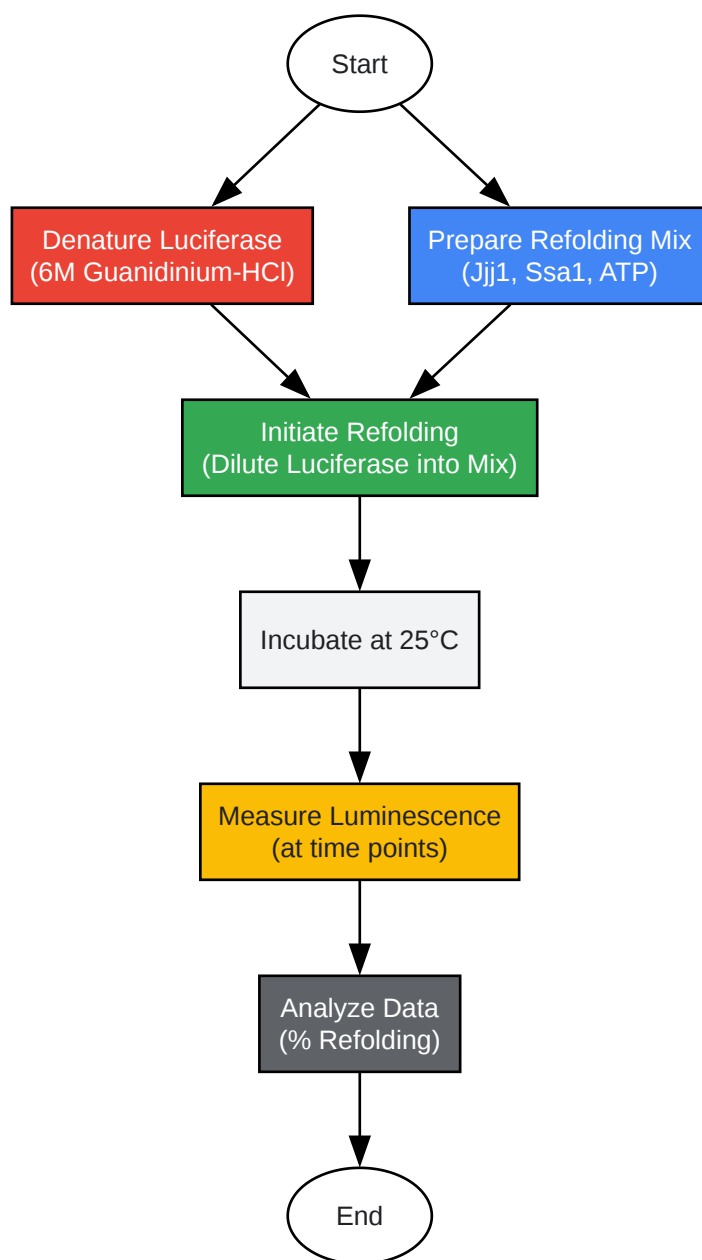
Procedure:

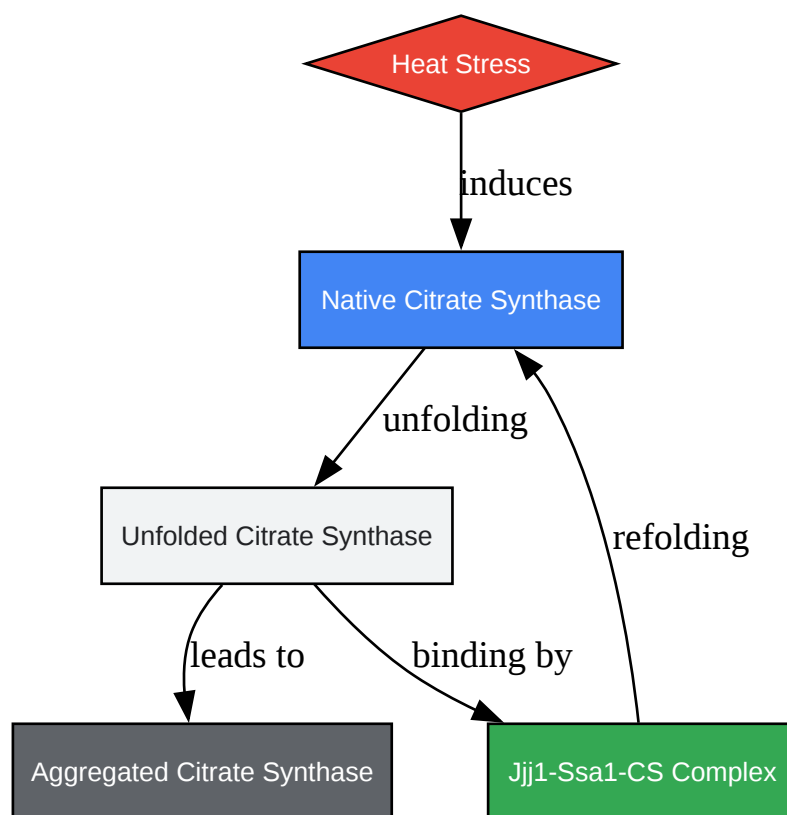
- Preparation of Ssa1- $[\gamma\text{-}^{32}\text{P}]\text{ATP}$ Complex:
 - Incubate Ssa1 with $[\gamma\text{-}^{32}\text{P}]\text{ATP}$ in Assay Buffer for 15 minutes at 25°C to allow for nucleotide binding.

- Remove unbound [γ - ^{32}P]ATP by passing the mixture through a gel filtration column (e.g., Sephadex G-50) equilibrated with Assay Buffer.
- Determine the concentration of the Ssa1-[γ - ^{32}P]ATP complex.
- ATPase Reaction:
 - In separate reaction tubes, add the Ssa1-[γ - ^{32}P]ATP complex to Assay Buffer.
 - Initiate the reaction by adding varying concentrations of **Jjj1** to the tubes. Include a control reaction with no **Jjj1** to measure the basal ATPase activity of Ssa1.
 - Incubate the reactions at 25°C.
- Quantification of ATP Hydrolysis:
 - At various time points, take aliquots from each reaction and add them to ice-cold Wash Buffer to stop the reaction.
 - Apply the quenched aliquots to nitrocellulose filters under vacuum.
 - Wash the filters with ice-cold Wash Buffer to remove hydrolyzed ^{32}P -inorganic phosphate (Pi). Un-hydrolyzed [γ - ^{32}P]ATP bound to Ssa1 will be retained on the filter.
 - Dry the filters and measure the remaining radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate the rate of ATP hydrolysis for each **Jjj1** concentration.
 - Determine the fold stimulation of ATPase activity by dividing the rate in the presence of **Jjj1** by the basal rate of Ssa1 alone.

Signaling Pathway Diagram







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